molecular formula C20H24N6O5S B2439298 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate CAS No. 898367-05-0

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2439298
CAS No.: 898367-05-0
M. Wt: 460.51
InChI Key: QGOXWROEMUPZTG-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N6O5S and its molecular weight is 460.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

The compound interacts with its targets by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection and anti-inflammation . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s molecular weight is 46051, which suggests it may have suitable properties for absorption and distribution in the body

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the reaction of the compound occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This reaction can be facilitated under certain conditions, such as heating

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazolo-triazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C21H25N5O5S
  • Molecular Weight : 459.52 g/mol
  • CAS Number : 898344-84-8

The primary biological targets of this compound include:

  • Activating Transcription Factor 4 (ATF4) - Involved in cellular stress responses.
  • Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) - Plays a crucial role in regulating immune response.

The compound interacts with these proteins by forming favorable interactions with their active residues, influencing pathways such as the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. These interactions are critical for its neuroprotective and anti-inflammatory effects.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological activities:

Neuroprotective Activity

In vitro studies indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective effects are attributed to its ability to modulate ER stress responses and reduce inflammation mediated by NF-kB activation.

Anti-inflammatory Properties

The compound has shown significant anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cellular assays. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that compounds with similar thiazolo-triazole structures exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of related compounds:

Study Findings
Investigated the synthesis and biological activities of thiazole derivatives; highlighted their potential as anticancer agents.
Demonstrated that mercapto-substituted 1,2,4-triazoles possess significant chemopreventive properties against cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM.
Reported on the interaction of similar compounds with ATF4 and NF-kB pathways, emphasizing their role in neuroprotection and inflammation reduction.

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5S/c1-3-15-21-19-25(22-15)18(27)17(32-19)16(13-5-7-14(8-6-13)26(29)30)23-9-11-24(12-10-23)20(28)31-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOXWROEMUPZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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